2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic Acid
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Overview
Description
2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, also known as β-hydroxy-4-nitro-phenylalanine, is a compound with the molecular formula C9H10N2O5 and a molecular weight of 226.1861 g/mol . This compound is a derivative of phenylalanine and contains both amino and hydroxyl functional groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid can be achieved through a chemoenzymatic strategy. One such method involves the use of L-threonine transaldolase from Pseudomonas sp. to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. This is followed by a series of chemical reactions to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the chemoenzymatic approach mentioned above could potentially be scaled up for industrial applications, given the availability of the necessary enzymes and reagents.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-amino-3-oxo-3-(4-nitrophenyl)propanoic acid.
Reduction: Formation of 2-amino-3-hydroxy-3-(4-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The nitro group can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the nitro and hydroxyl groups.
4-nitrophenylalanine: Similar to 2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid but without the hydroxyl group.
3-hydroxyphenylalanine: Similar but lacks the nitro group.
Uniqueness
This compound is unique due to the presence of both nitro and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
10098-38-1 |
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Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-1-3-6(4-2-5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14) |
InChI Key |
MDMLHLZJIBYSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)[N+](=O)[O-] |
Origin of Product |
United States |
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